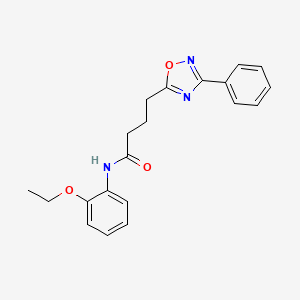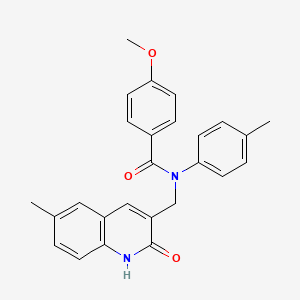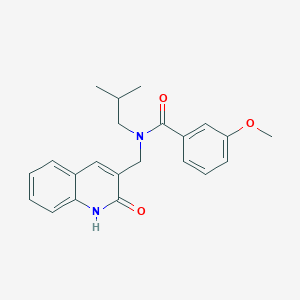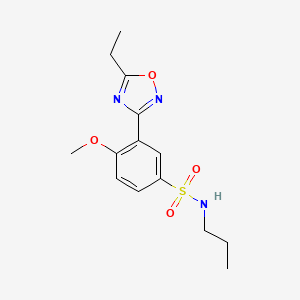
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as DMQD, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. DMQD belongs to the class of quinoline derivatives, which have been widely studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been found to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis. In Alzheimer's disease, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to reduce the production of amyloid-beta peptides and inhibit the activation of microglia, which are involved in neuroinflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to have diverse biochemical and physiological effects, depending on the target cell type and disease model. In cancer cells, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In Alzheimer's disease models, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to reduce amyloid-beta aggregation and neuroinflammation, leading to improved cognitive function. In infectious disease models, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been found to possess antiviral activity against HIV-1 and hepatitis C virus, leading to the inhibition of viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has some limitations, including its potential toxicity and limited water solubility, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide research, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its therapeutic applications. N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has shown promise as a potential treatment for cancer, neurodegenerative diseases, and infectious diseases, and further research is needed to fully understand its mechanism of action and potential clinical applications. Additionally, the development of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide derivatives may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the condensation of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with 2,4-dimethylaniline in the presence of benzoyl chloride. The resulting product is purified through column chromatography, yielding N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide as a white crystalline powder. The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been optimized to enhance the yield and purity of the product.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to reduce amyloid-beta aggregation and neuroinflammation. In infectious disease research, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been found to possess antiviral activity against HIV-1 and hepatitis C virus.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-10-12-24(19(3)13-17)28(26(30)20-7-5-4-6-8-20)16-22-15-21-14-18(2)9-11-23(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXDBQYDRYYLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)




![N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7693023.png)

![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)

![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)
